BenchChemオンラインストアへようこそ!

Fludarabine Phosphate

Nucleoside Transport hENT1 hENT2

This synthetic purine nucleoside analog prodrug (2-fluoro-ara-A, F-ara-A) is a non-interchangeable, research-use-only compound validated for investigating hENT2-mediated transport in CLL and inhibiting STAT1/DNA synthesis. Its unique resistance to cytidine deaminase distinguishes it from cladribine and clofarabine, making it the definitive reference for transporter-dependence studies, NER inhibition chemosensitization protocols, and myeloablative conditioning research. Ensure experimental fidelity; avoid generic substitution.

Molecular Formula C10H13FN5O7P
Molecular Weight 365.21 g/mol
CAS No. 75607-67-9
Cat. No. B193420
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameFludarabine Phosphate
CAS75607-67-9
Synonyms9 beta-D-arabinofuranosyl-2-fluoroadenine monophosphate
9H-purin-6-amine, 2-fluoro-9-(5-O-phosphono-beta-D-arabinofuranosyl)-
Beneflur
F-ara-AMP
FaraAMP
Fludara
fludarabine 5'-monophosphate
fludarabine monophosphate
fludarabine phosphate
fluoro-ara-AMP
NSC 312887
NSC-312887
Molecular FormulaC10H13FN5O7P
Molecular Weight365.21 g/mol
Structural Identifiers
SMILESC1=NC2=C(N=C(N=C2N1C3C(C(C(O3)COP(=O)(O)O)O)O)F)N
InChIInChI=1S/C10H13FN5O7P/c11-10-14-7(12)4-8(15-10)16(2-13-4)9-6(18)5(17)3(23-9)1-22-24(19,20)21/h2-3,5-6,9,17-18H,1H2,(H2,12,14,15)(H2,19,20,21)/t3-,5-,6+,9-/m1/s1
InChIKeyGIUYCYHIANZCFB-FJFJXFQQSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceWhite Powder
Solubility2.97e+00 g/L
Water 9.2 (mg/mL)
pH 4 buffer 27.6 (mg/mL)
pH 9 buffer 57 (mg/mL)

Structure & Identifiers


Interactive Chemical Structure Model





Fludarabine Phosphate (CAS 75607-67-9) Procurement Overview: A Fluorinated Purine Nucleotide Prodrug for Hematologic Malignancy Research


Fludarabine phosphate is a synthetic purine nucleoside analog formulated as the 5-O-monophosphate prodrug of 2-fluoro-ara-A (F-ara-A), a fluorinated derivative of the nucleotide analog vidarabine (ara-A). This compound exhibits resistance to deamination by cytidine deaminase [1]. Upon intravenous administration, fludarabine phosphate undergoes rapid dephosphorylation by ecto-enzymes including CD73 (ecto-5′-nucleotidase) to yield the nucleoside F-ara-A, which is subsequently transported intracellularly and converted to the active triphosphate metabolite, 2-fluoro-ara-ATP (F-ara-ATP) [2]. The compound is primarily indicated for the treatment of B-cell chronic lymphocytic leukemia (CLL) and has demonstrated activity in low-grade non-Hodgkin lymphoma (NHL) and acute myeloid leukemia (AML), particularly in conditioning regimens for allogeneic stem cell transplantation [2][3].

Why Substituting Fludarabine Phosphate (CAS 75607-67-9) with Other Purine Nucleoside Analogs is Scientifically Unsound


Purine nucleoside analogs, including fludarabine, cladribine, clofarabine, and pentostatin, are not interchangeable despite sharing a common nucleoside analog classification. Substitution fails due to clinically meaningful and experimentally verified divergences across three critical pharmacological domains. First, transport efficiency differs significantly: the three compounds exhibit distinct affinities for human equilibrative nucleoside transporters hENT1 and hENT2, which directly affects intracellular drug accumulation and cytotoxicity [1]. Second, metabolic stability varies: clofarabine demonstrates increased resistance to phosphorolysis and deamination compared to fludarabine and cladribine [2]. Third, clinical outcomes diverge in randomized trials: in a phase III randomized comparison of previously untreated CLL patients, monotherapy with cladribine produced superior median progression-free survival (25 months) compared to fludarabine (10 months) [3]. These established differences preclude generic substitution and mandate compound-specific procurement based on experimental design requirements.

Fludarabine Phosphate (CAS 75607-67-9) Quantified Differentiation Evidence for Scientific Selection and Procurement


Quantified hENT1/hENT2 Transporter Affinity and Cytotoxicity of Fludarabine vs. Cladribine vs. Clofarabine in Isogenic Cell Models

In a direct head-to-head comparison using recombinant human nucleoside transporters expressed in three model expression systems, the transportability and resulting cytotoxicity of fludarabine, cladribine, and clofarabine were quantitatively determined. The study demonstrated that the three purine nucleoside analogs exhibit distinct and statistically significant differences in their transport efficiency via human equilibrative nucleoside transporters hENT1 and hENT2, which directly impacts intracellular drug accumulation and cytotoxic potency [1]. Fludarabine showed intermediate transportability compared to clofarabine (highest) and cladribine (lowest) across both transporter systems.

Nucleoside Transport hENT1 hENT2 Drug Uptake Cytotoxicity

DNA Polymerase Alpha Inhibition by Fludarabine Triphosphate vs. Cytarabine Triphosphate

Fludarabine triphosphate (F-ara-ATP) is a potent direct inhibitor of DNA polymerases α, δ, and ε. In vitro enzymatic assays using purified DNA polymerase α have demonstrated that F-ara-ATP inhibits enzyme activity with IC50 values of 1.6 μM and 1.3 μM, respectively [1]. These DNA polymerases are highly activated during the S phase of the cell cycle. Both fludarabine and ara-C (cytarabine) are effective nucleoside analogues for leukemia treatment as single agents or in combination; however, their mechanisms of incorporation into DNA differ based on their effects on ribonucleotide reductase [2]. Fludarabine inhibits ribonucleotide reductase and is incorporated mainly within replicating DNA, whereas ara-C does not inhibit ribonucleotide reductase and is incorporated approximately 60% by repair synthesis in CCRF-CEM leukemia cells [2].

DNA Polymerase Enzyme Inhibition Nucleotide Incorporation Chain Termination

Inhibition of Nucleotide Excision Repair by Fludarabine in Normal Lymphocytes

Fludarabine uniquely inhibits nucleotide excision repair (NER) by incorporating its nucleoside (F-ara-A) into the repair patch during DNA resynthesis, thereby preventing gap filling and ligation. In normal lymphocytes stimulated to undergo NER by ultraviolet C (UV) irradiation, pre-incubation with F-ara-A inhibited repair in a concentration-dependent manner, with maximal inhibition observed at 5 μM [1]. The inhibitory effect was demonstrated by reduced thymidine uptake and inhibition of DNA strand rejoining as measured by the alkaline single-cell gel electrophoresis (comet) assay. Notably, at equimolar concentrations, a DNA polymerase inhibitor (aphidicolin) and a ribonucleotide reductase inhibitor (hydroxyurea) were less inhibitory to the NER process than F-ara-A [1].

DNA Repair Inhibition Nucleotide Excision Repair Chemosensitization Drug Resistance

Clinical Response Comparison: Fludarabine vs. Chlorambucil in Waldenström Macroglobulinemia and Lymphoplasmacytic Lymphoma

In a randomized trial comparing chlorambucil versus fludarabine for patients with untreated Waldenström macroglobulinemia, marginal zone lymphoma, or lymphoplasmacytic lymphoma, fludarabine demonstrated a numerically higher overall response rate (ORR). Based on intent-to-treat analysis, the ORR was 47.8% (95% CI, 40.9% to 54.8%) in the fludarabine arm versus 38.6% (95% CI, 32.0% to 45.7%) in the chlorambucil arm, with a P value of 0.07 [1]. While not reaching conventional statistical significance (p<0.05), this 9.2% absolute difference in ORR represents a clinically meaningful advantage in this patient population and supports the selection of fludarabine-based regimens for research applications in indolent B-cell lymphoid malignancies.

Overall Response Rate Waldenström Macroglobulinemia Lymphoplasmacytic Lymphoma Randomized Controlled Trial

Fludarabine Phosphate (CAS 75607-67-9) Validated Application Scenarios Based on Quantitative Evidence


Mechanistic Studies of hENT2-Mediated Drug Uptake and Resistance in Chronic Lymphocytic Leukemia

Fludarabine phosphate serves as a validated probe compound for investigating equilibrative nucleoside transporter (hENT2) function in CLL. hENT2 protein expression correlates significantly with ex vivo sensitivity of CLL cells to fludarabine [1]. In direct transporter comparisons using recombinant hENT1/hENT2 expression systems, fludarabine exhibits intermediate transport efficiency between clofarabine and cladribine [2]. Researchers investigating nucleoside analog resistance mechanisms or developing hENT2-targeted sensitization strategies can utilize fludarabine as a reference compound with well-characterized transporter dependence.

Allogeneic Stem Cell Transplantation Conditioning Regimens for Hematologic Malignancies

Fludarabine is established as a core component of reduced-intensity and myeloablative conditioning regimens prior to allogeneic hematopoietic stem cell transplantation. In a phase 2 study of a novel myeloablative regimen combining split-dose busulfan, fludarabine, and post-transplant cyclophosphamide for patients with myelofibrosis and multiple myeloma, the regimen demonstrated relative safety and favorable outcomes, with acute GVHD incidence of 33.3%, chronic GVHD incidence of 16.7%, and durable remissions in patients surviving beyond 1 year with a median follow-up of 42 months [3]. The compound's immunosuppressive properties and predictable pharmacokinetics make it a preferred conditioning agent for translational research in transplantation immunology.

Combination Chemotherapy Research with DNA-Damaging Agents and Ribonucleotide Reductase Inhibitors

Fludarabine's dual mechanism—inhibition of ribonucleotide reductase leading to dNTP pool depletion and inhibition of nucleotide excision repair (NER) through incorporation into repair patches [4]—provides a rational basis for combination studies with DNA-damaging agents. At 5 μM, F-ara-A maximally inhibits NER in normal lymphocytes, an effect superior to equimolar concentrations of aphidicolin and hydroxyurea [4]. This property supports fludarabine's use as a chemosensitizer in experimental protocols investigating alkylating agents, platinum compounds, or radiation therapy, particularly in models where enhanced DNA repair capacity confers therapeutic resistance.

Benchmark Compound for Indolent B-Cell Malignancy Preclinical Models

With a clinically validated overall response rate of 47.8% in Waldenström macroglobulinemia and lymphoplasmacytic lymphoma compared to 38.6% for chlorambucil [5], fludarabine provides a well-calibrated active comparator for preclinical drug development in indolent B-cell malignancies. The compound's response kinetics, toxicity profile, and mechanism of action are extensively characterized across multiple randomized trials, enabling researchers to benchmark novel agents against an established standard-of-care reference. This reduces experimental variability when validating new therapeutic candidates or combination regimens.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

22 linked technical documents
Explore Hub


Quote Request

Request a Quote for Fludarabine Phosphate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.